molecular formula C8H8N6O B3139672 N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide CAS No. 477853-73-9

N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide

Cat. No.: B3139672
CAS No.: 477853-73-9
M. Wt: 204.19 g/mol
InChI Key: BUHLEPICLNIAPN-UHFFFAOYSA-N
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Description

N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide typically involves the reaction of 6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with heating to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of reactor and conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of corresponding amine derivatives.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It may interact with enzymes, receptors, or other biological molecules to produce its biological activity. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide is similar to other triazole derivatives, such as:

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • 2,4-disubstituted thiazole analogues

  • Indole derivatives

Uniqueness: What sets this compound apart is its specific structure and potential biological activities, which may differ from those of other triazole derivatives.

Properties

IUPAC Name

N'-hydroxy-6-(1,2,4-triazol-1-yl)pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c9-8(13-15)6-1-2-7(11-3-6)14-5-10-4-12-14/h1-5,15H,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHLEPICLNIAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide
Reactant of Route 2
N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide
Reactant of Route 3
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N'-hydroxy-6-(1H-1,2,4-triazol-1-yl)-3-pyridinecarboximidamide

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